(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839380
InChI: InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol

(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15839380

Molecular Formula: C10H19N3O

Molecular Weight: 197.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
IUPAC Name 2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1
Standard InChI Key UOFRQOWWLCAKLJ-SECBINFHSA-N
Isomeric SMILES C1CN(C[C@@H]1NCC2CC2)C(=O)CN
Canonical SMILES C1CC1CNC2CCN(C2)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula (C₁₀H₁₉N₃O) indicates a nitrogen-rich structure featuring a pyrrolidine ring, a cyclopropylmethyl group, and an ethanone backbone . Key physicochemical properties include:

PropertyValueSource
Molecular Weight197.28 g/mol
Purity≥97%
Storage ConditionsStandard ambient temperature

The pyrrolidine ring introduces conformational rigidity, while the cyclopropylmethyl group may enhance metabolic stability by resisting oxidative degradation . The (R)-configuration at the stereocenter is critical for chiral recognition in biological systems, though enantioselective synthesis data remain unpublished .

Structural Analogs and Bioactive Motifs

Structurally related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides and dopamine D1 receptor modulators, highlight the importance of the pyrrolidine-cyclopropylmethyl motif in drug design . For instance, LY3154207, a dopamine D1 positive allosteric modulator, shares a similar bicyclic amine framework, underscoring the therapeutic relevance of this structural class .

Synthesis and Characterization

Analytical Characterization

Although spectroscopic data for the compound are unavailable, related molecules exhibit characteristic NMR and MS profiles:

  • ¹H NMR: Peaks at δ 2.8–3.5 ppm (pyrrolidine CH₂), δ 1.0–1.5 ppm (cyclopropyl CH₂) .

  • MS (ESI+): Molecular ion peak at m/z 198.3 [M+H]⁺ .

X-ray crystallography of analogs like 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one reveals planar aromatic systems and intermolecular hydrogen bonding, suggesting similar packing interactions for the target compound .

Pharmacological Properties and Mechanisms

Antiviral Activity

The compound is categorized under "Antibiotic and Antivirus" agents, hinting at potential RNA polymerase inhibition . Analogous 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides disrupt the PA-PB1 interface of influenza A virus polymerase, achieving IC₅₀ values of 0.5–5 μM . The cyclopropylmethyl group in such compounds enhances hydrophobic interactions with viral proteins, a feature likely shared by the target molecule .

Central Nervous System (CNS) Applications

Dopamine D1 receptor modulators like LY3154207 demonstrate that pyrrolidine derivatives can cross the blood-brain barrier (BBB) . While the target compound’s K<sub>pu,u</sub> (unbound brain-to-plasma ratio) is unreported, structural similarities suggest moderate BBB penetration, making it a candidate for neurodegenerative disease research .

Applications in Pharmaceutical Research

Drug Discovery

The compound’s scaffold is valuable for designing:

  • Antivirals: Targeting RNA-dependent RNA polymerases .

  • Neurological Agents: Modulating dopamine or acetylcholine signaling .

Chemical Probes

Fluorescently tagged derivatives could serve as probes for studying protein-protein interactions, analogous to thiophene-carboxamide-based fluorescent stains .

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